molecular formula C22H13F2N3 B2541260 7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-10-1

7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2541260
CAS No.: 901045-10-1
M. Wt: 357.364
InChI Key: VIVWRDFJSZUMDS-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Quinolines can be synthesized by a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Further modification of the cyclopropyl fragment (for example, 2-fluorocyclopropyl derivatives) gives rise to optically active isomers, which differ considerably in their activities .

Scientific Research Applications

Optoelectronic Applications

Quinoline derivatives, including pyrazoloquinolines, are significant in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These compounds are pivotal in fabricating materials for nonlinear optical applications and colorimetric pH sensors, showcasing their importance in advancing optoelectronic technologies (Lipunova et al., 2018).

Medicinal Chemistry and Drug Development

Quinoline and its derivatives have a storied history in medicinal chemistry, offering a broad spectrum of biological activities. They serve as a foundational structure for developing anticancer, antimicrobial, and anti-inflammatory agents. Recent studies have emphasized the significance of quinoline scaffolds in synthesizing new bioactive molecules, particularly in anti-colorectal cancer efforts, underscoring the potential of these compounds in therapeutic applications (Moorthy et al., 2023).

Corrosion Inhibition

The application of quinoline derivatives extends into materials science, where they are used as anticorrosive agents. These compounds effectively inhibit metallic corrosion, contributing to the development of more durable and resilient materials. Their ability to form stable chelating complexes with surface metallic atoms highlights the role of quinoline derivatives in protecting against corrosion, offering valuable insights into the preservation of metal-based structures (Verma et al., 2020).

Anion Sensing

Quinoline-based compounds also find applications in chemical sensing, particularly in the development of chromogenic and fluorogenic chemosensors for detecting inorganic anions. These sensors are crucial in environmental monitoring, healthcare, and chemical processing industries, demonstrating the versatility of quinoline derivatives in analytical chemistry (Dey et al., 2018).

Mechanism of Action

Safety and Hazards

The safety and hazards of quinolines can also vary widely depending on their specific structures and substituents. For example, users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Fluoro-4-quinazolone .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

7-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVWRDFJSZUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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